molecular formula C20H18N4OS B10929886 1-ethyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929886
M. Wt: 362.4 g/mol
InChI Key: CNORYZHOOJYQKV-UHFFFAOYSA-N
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Description

1-ETHYL-6-PHENYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrazole and pyridine rings. The presence of phenyl and thienylmethyl groups further enhances its chemical diversity and potential biological activity.

Preparation Methods

The synthesis of 1-ETHYL-6-PHENYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the condensation of appropriate precursors, such as thiosemicarbazide and α-methylene carbonyl compounds, followed by cyclization to form the desired heterocyclic structure .

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-ETHYL-6-PHENYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thienylmethyl groups, often using halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-ETHYL-6-PHENYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-6-PHENYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s heterocyclic structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biological pathways .

Comparison with Similar Compounds

1-ETHYL-6-PHENYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-ETHYL-6-PHENYL-N~4~-(2-THIENYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

1-ethyl-6-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18N4OS/c1-2-24-19-17(13-22-24)16(20(25)21-12-15-9-6-10-26-15)11-18(23-19)14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3,(H,21,25)

InChI Key

CNORYZHOOJYQKV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CS4

Origin of Product

United States

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